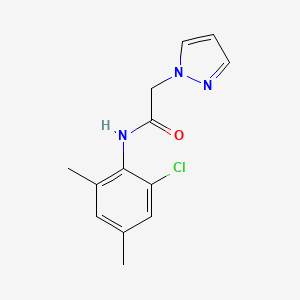
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide, also known as CDMA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CDMA is a pyrazole-based compound that has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-tumor properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and can also reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to have analgesic effects in animal models of pain, and to inhibit the growth of cancer cells in vitro.
Mechanism of Action
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide is believed to exert its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell growth and survival. This compound has been shown to inhibit the activation of NF-κB and the subsequent production of cytokines and chemokines, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the modulation of cell signaling pathways. This compound has also been shown to have analgesic effects in animal models of pain, and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has several advantages for laboratory experiments, including its high yield and purity, and its well-characterized mechanism of action. However, this compound also has some limitations, including its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of this compound for clinical use. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential for combination therapy with other anti-inflammatory or anti-tumor agents.
In conclusion, this compound is a pyrazole-based compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research on this compound may lead to the development of new therapies for a variety of inflammatory and neoplastic diseases.
Synthesis Methods
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide has been synthesized through a variety of methods, including the reaction of 2-chloro-4,6-dimethylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-chloro-4,6-dimethylphenylhydrazine with 2-bromoacetyl chloride, followed by cyclization with sodium hydride. These methods have been optimized for high yields and purity of this compound.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-6-10(2)13(11(14)7-9)16-12(18)8-17-5-3-4-15-17/h3-7H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELCHVKPMJYLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


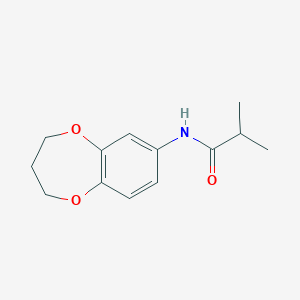
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
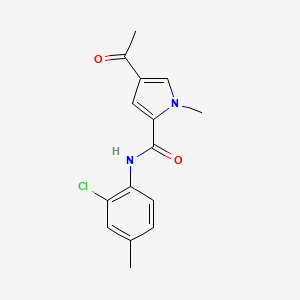
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)


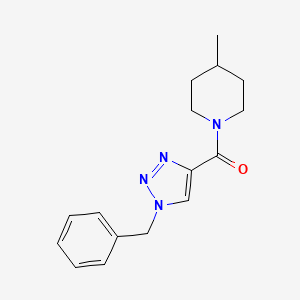
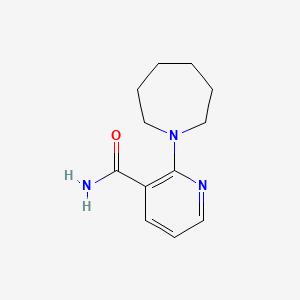

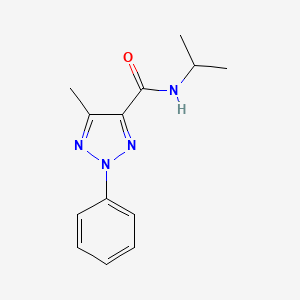
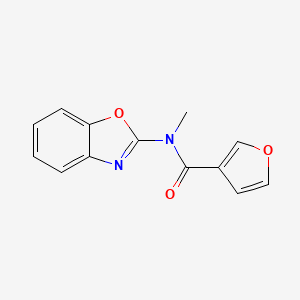

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)